2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol
Overview
Description
2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol, also known as 2-BPVQ, is a chemical compound with the molecular formula C17H12BrNO . It has a molecular weight of 326.19 . This compound is of interest due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12BrNO/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H/b10-8+ . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms within the compound .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Photoluminescent Properties in Organic Electronics : Quinoline derivatives, including structures similar to 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol, have been explored for their photoluminescent properties. These compounds emit blue to green fluorescence, which is significant for the manufacture of organic light-emitting diodes (OLEDs) (Li et al., 2011).
Synthesis of Metal Complexes : Research has been conducted on synthesizing metal complexes using quinoline derivatives. These complexes have shown potential in various applications, including as catalysts in chemical reactions and in studying biological activities (Baul et al., 2006).
Fluorescence in Bioimaging : A study developed a quinoline-based probe for pH detection in solution and in vivo, demonstrating its application in live cell imaging. This shows the potential use of quinoline derivatives in medical imaging and diagnostics (Zhu et al., 2018).
Antimicrobial and Anti-inflammatory Activities : Quinoline derivatives have been studied for their antimicrobial and anti-inflammatory properties. Some compounds showed significant activity against bacteria and fungi, indicating their potential use in pharmaceutical applications (Cieślik et al., 2012).
Corrosion Inhibition : In the field of materials science, quinoline derivatives have been investigated for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments (Rbaa et al., 2018).
Mechanism of Action
The mechanism of action for 2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol is not specified in the retrieved data. The mechanism of action would depend on the specific application of the compound, which could vary widely given its potential use in various fields of research and industry.
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDOYOJBVKGWCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387745 | |
Record name | 2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430460-55-2 | |
Record name | 2-[2-(2-bromophenyl)ethenyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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